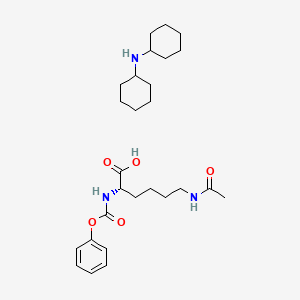

(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine

Description

The compound "(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid; N-cyclohexylcyclohexanamine" consists of two distinct moieties:

- Amino Acid Derivative: The first component, (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid, is a modified L-lysine derivative. The ε-amino group is acetylated (acetamido), while the α-amino group is protected by a phenoxycarbonyl (PhOC) group.

- Amine Component: The second component, N-cyclohexylcyclohexanamine, is a bicyclic amine characterized by two cyclohexyl groups attached to a central nitrogen atom. This structure imparts high lipophilicity, which may influence solubility and bioavailability in formulations.

The combination of these moieties likely forms a salt or co-crystal, balancing the acidic hexanoic acid and basic amine. Such bifunctional compounds are often utilized in pharmaceutical synthesis or as chiral building blocks in organic chemistry .

Properties

Molecular Formula |

C27H43N3O5 |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C15H20N2O5.C12H23N/c1-11(18)16-10-6-5-9-13(14(19)20)17-15(21)22-12-7-3-2-4-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,16,18)(H,17,21)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 |

InChI Key |

TYVGDIPAFCYLAG-ZOWNYOTGSA-N |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)OC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) to protect the amino groups during the synthesis . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for the synthesis . Additionally, purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

(2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues of the Amino Acid Derivative

The amino acid component shares structural similarities with other lysine derivatives, differing primarily in protecting groups and functional modifications. Key analogues include:

Key Findings :

- Protecting Group Stability: The phenoxycarbonyl group in the target compound is less commonly used than Boc or Fmoc. Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid), while Fmoc requires basic conditions (e.g., piperidine). Phenoxycarbonyl may offer unique cleavage conditions, though its stability profile is less documented .

- Synthetic Utility : Nε-Acetyl-Nα-Boc-L-lysine is commercially available (Thermo Scientific™) and widely used in peptide synthesis, whereas the target compound’s PhOC group may limit its compatibility with standard protocols .

Comparison of the Amine Component

N-Cyclohexylcyclohexanamine is structurally distinct from common amines used in drug formulations:

| Amine Name | Structure | Molecular Weight (g/mol) | Key Properties | Reference |

|---|---|---|---|---|

| N-Cyclohexylcyclohexanamine | Bicyclic cyclohexyl | 195.34 | High lipophilicity; steric hindrance | Target |

| Triethylamine | Linear alkyl chains | 101.19 | Polar; common base in synthesis | N/A |

| Benzylamine | Aromatic ring | 107.15 | Moderate polarity; aromatic interactions | N/A |

Key Findings :

- Lipophilicity : The bicyclic cyclohexyl structure enhances lipid solubility, which may improve absorption in hydrophobic environments but reduce aqueous solubility .

- Steric Effects : The bulky cyclohexyl groups could hinder nucleophilic reactions, limiting its utility in certain coupling reactions compared to smaller amines like triethylamine.

Biological Activity

The compound (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid; N-cyclohexylcyclohexanamine is a complex organic molecule with significant potential in pharmacological applications. Characterized by its unique structural features, this compound has garnered attention for its biological activity, particularly in relation to enzyme inhibition and potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C16H26N2O3

- Molecular Weight : 298.39 g/mol

- IUPAC Name : (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid; N-cyclohexylcyclohexanamine

This compound features a hexanoic acid backbone with an acetamido group at the sixth position and a phenoxycarbonylamino group at the second position, which contributes to its unique pharmacological properties.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. Key areas of focus include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in treating diseases characterized by abnormal enzyme activity.

- Pharmacodynamics and Pharmacokinetics : Understanding how this compound interacts within biological systems is essential for developing effective therapeutic strategies.

Enzyme Inhibition Studies

Recent studies have indicated that compounds with similar structural motifs exhibit significant enzyme inhibitory activities. For instance, the presence of phenolic groups in related compounds has shown strong inhibition of tyrosinase, an enzyme involved in melanin production.

Table 1: Comparison of Tyrosinase Inhibition Potency

| Compound Name | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 14.33 ± 1.63 | Competitive Inhibition |

| Compound B | 0.51 ± 0.00 | Non-competitive Inhibition |

| (2S)-6-acetamido-2-(phenoxycarbonylamino)hexanoic acid; N-cyclohexylcyclohexanamine | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

Case Studies and Research Findings

- Study on Melanin Production : A study evaluated the effects of related compounds on melanin production in B16F10 melanoma cells. Results indicated that certain derivatives showed significant inhibition of melanin synthesis, suggesting potential applications in skin depigmentation therapies.

- Cytotoxicity Assessment : In vitro assessments demonstrated that while some derivatives exhibited potent enzyme inhibition, they did not show significant cytotoxicity towards normal skin cells, making them suitable candidates for cosmetic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the functional groups significantly affect the biological activity of these compounds. For example, the introduction of hydroxyl groups enhances tyrosinase inhibitory activity, while methoxy substitutions tend to reduce potency.

Table 2: Structural Modifications and Their Impact on Activity

| Modification Type | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased Inhibition |

| Methoxy Group Addition | Decreased Inhibition |

| Acetamido Group | Essential for Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.